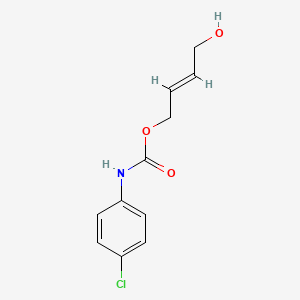

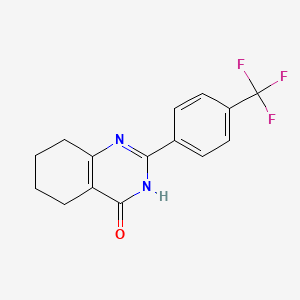

![molecular formula C8H10F3NO2 B2939911 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 914082-74-9](/img/structure/B2939911.png)

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a fluorinated analog of natural hydrophobic amino acids . It is one of the most hydrophobic amino acids that are important to gain efficient packing within the hydrophobic core . The molecular formula of this compound is C8H10F3NO2, and it has a molecular weight of 209.17 .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which includes “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid”, involves the photochemical addition of propellane to diacetyl . This process allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, and amino acids .Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a trifluoromethyl group and an amino acid attached . The InChI code for this compound is 1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” include the photochemical addition of propellane to diacetyl and the subsequent haloform reaction . These reactions allow the construction of the BCP core and the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .科学的研究の応用

Glutamate Receptor Ligands

- A series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, related to the structure of interest, were synthesized and evaluated as glutamate receptor ligands. Notably, one compound showed high affinity and selectivity at the NMDA receptor, suggesting potential for neurological applications (Filosa et al., 2009).

Synthesis and Structural Studies

- Research has been conducted on the synthesis of 2-substituted bicyclo[1.1.1]pentanes, which are structurally similar to the compound . This work has implications for developing new synthetic methods and understanding the solvolytic reactivity of these compounds (Brook & Brophy, 1985).

Biological Study Applications

- A specific synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, was reported. This showcases the application of such motifs in biological studies, highlighting their potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Bioisotere Synthesis

- Bicyclo[1.1.1]pentanes, akin to the query compound, are recognized as effective bioisosteres for certain groups in pharmaceutical chemistry. Methods have been developed for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which are significant in the creation of pharmaceutically relevant compounds (Hughes et al., 2019).

Crystal Structure Analysis

- The crystal structure of an N-Boc-protected derivative of a similar compound, 3-aminobicyclo[1.1.1]pentanecarboxylic acid, was analyzed. This study provides insights into the molecular arrangement and interactions within such compounds (Luger et al., 2000).

Acidic Properties and Substituent Effects

- The acidities of various bicyclo[1.1.1]pentane-1-carboxylic acids were calculated and analyzed, contributing to the understanding of electronic effects in such compounds (Wiberg, 2002).

作用機序

Target of Action

It is known to be a fluorinated analog of natural hydrophobic amino acids . This suggests that it may interact with proteins or enzymes that have a binding site for hydrophobic amino acids.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

特性

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOOIFQERLCXQE-SIZQZZMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)

![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)

![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)

![N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2939841.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939844.png)

![3-[(E)-2-Cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2939846.png)

![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)